Cas no 68496-55-9 ((2-Aminoethyl)(methoxy)amine)

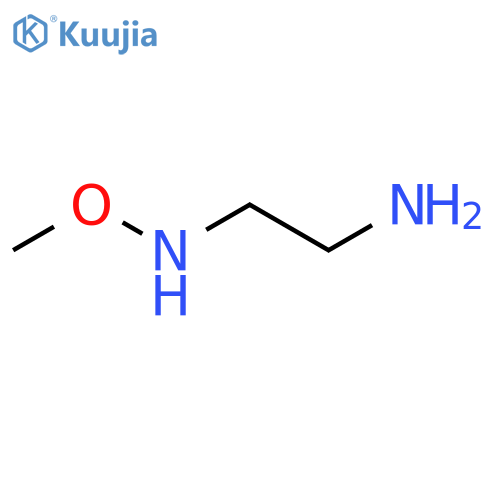

(2-Aminoethyl)(methoxy)amine structure

商品名:(2-Aminoethyl)(methoxy)amine

(2-Aminoethyl)(methoxy)amine 化学的及び物理的性質

名前と識別子

-

- 68496-55-9

- EN300-1073262

- (2-AMINOETHYL)(METHOXY)AMINE

- AKOS006361466

- (2-Aminoethyl)(methoxy)amine

-

- インチ: 1S/C3H10N2O/c1-6-5-3-2-4/h5H,2-4H2,1H3

- InChIKey: SSRISSQRWQEFEF-UHFFFAOYSA-N

- ほほえんだ: O(C)NCCN

計算された属性

- せいみつぶんしりょう: 90.079312947g/mol

- どういたいしつりょう: 90.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 3

- 複雑さ: 24.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 47.3Ų

(2-Aminoethyl)(methoxy)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1073262-5g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 95% | 5g |

$3065.0 | 2023-10-28 | |

| Enamine | EN300-1073262-10.0g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 10g |

$4545.0 | 2023-06-10 | ||

| Enamine | EN300-1073262-0.05g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 95% | 0.05g |

$888.0 | 2023-10-28 | |

| Enamine | EN300-1073262-0.25g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 95% | 0.25g |

$972.0 | 2023-10-28 | |

| Enamine | EN300-1073262-0.5g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 95% | 0.5g |

$1014.0 | 2023-10-28 | |

| Enamine | EN300-1073262-2.5g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 95% | 2.5g |

$2071.0 | 2023-10-28 | |

| Enamine | EN300-1073262-5.0g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 5g |

$3065.0 | 2023-06-10 | ||

| Enamine | EN300-1073262-0.1g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 95% | 0.1g |

$930.0 | 2023-10-28 | |

| Enamine | EN300-1073262-10g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 95% | 10g |

$4545.0 | 2023-10-28 | |

| Enamine | EN300-1073262-1.0g |

(2-aminoethyl)(methoxy)amine |

68496-55-9 | 1g |

$1057.0 | 2023-06-10 |

(2-Aminoethyl)(methoxy)amine 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

68496-55-9 ((2-Aminoethyl)(methoxy)amine) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量